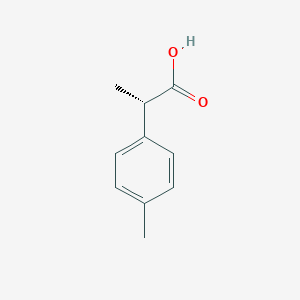
(S)-2-(4-メチルフェニル)プロピオン酸
概要
説明
科学的研究の応用
Chloropyrilene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Chloropyrilene is studied for its potential biological activities, including its effects on cellular processes.
準備方法
クロロピリレンは、5-クロロ-2-チエニルクロリド とN,N-ジメチル-N-(2-ピリジニル)エチレンジアミン を、ナトリウムまたはカリウムアミドの存在下で縮合させることによって合成することができます . この反応は通常、反応物を制御された条件下で加熱して、目的の生成物の形成を促進することを伴います。
化学反応の分析
クロロピリレンは、以下のを含むさまざまな化学反応を起こします。
酸化: クロロピリレンは、対応するスルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、クロロピリレンを対応するアミンに変換することができます。
これらの反応に使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化リチウムアルミニウムなど)、求核剤(メトキシドナトリウムなど)が含まれます .
科学研究への応用
クロロピリレンは、以下のを含む科学研究においていくつかの用途があります。
化学: さまざまな誘導体の調製のための有機合成における試薬として使用されます。
生物学: クロロピリレンは、細胞プロセスへの影響など、潜在的な生物学的活性を研究されています。
作用機序
クロロピリレンは、ヒスタミンH1受容体に結合することにより主に効果を発揮し、それにより内因性ヒスタミンの作用を阻害します . このメカニズムは、かゆみ、くしゃみ、鼻水などのアレルギー反応に関連する症状の一時的な緩和につながります . このプロセスに関与する分子標的は、呼吸器系や皮膚など、さまざまな細胞に存在するヒスタミンH1受容体です .
類似化合物の比較
クロロピリレンは、クロルフェニラミンやジフェンヒドラミンなどの他の抗ヒスタミンと類似しています。 これらの化合物とは異なる独自の特性を持っています。
クロルフェニラミン: クロロピリレンとクロルフェニラミンはどちらもヒスタミンH1受容体拮抗薬ですが、クロロピリレンは化学構造が異なり、効力と副作用が異なる可能性があります.
ジフェンヒドラミン: ジフェンヒドラミンも抗ヒスタミン薬ですが、クロロピリレンは分子構造が異なり、薬物動態と薬力学に違いが生じます.
類似化合物には以下が含まれます。
- クロルフェニラミン
- ジフェンヒドラミン
- ブロムフェニラミン
類似化合物との比較
Chloropyrilene is similar to other antihistamines, such as chlorpheniramine and diphenhydramine. it has unique properties that distinguish it from these compounds:
Chlorpheniramine: Both chloropyrilene and chlorpheniramine are histamine H1 receptor antagonists, but chloropyrilene has a different chemical structure, which may result in variations in potency and side effects.
Diphenhydramine: While diphenhydramine is also an antihistamine, chloropyrilene has a different molecular structure, leading to differences in pharmacokinetics and pharmacodynamics.
Similar compounds include:
- Chlorpheniramine
- Diphenhydramine
- Brompheniramine
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological profiles .
特性
IUPAC Name |
(2S)-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290980 | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124709-72-4 | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124709-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)propionic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(4-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2ZQO15R5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of enantioselectivity in the context of the research paper, and how does Novozym 435 contribute to this?
A1: Enantioselectivity is crucial in this research because it refers to the selective synthesis or separation of one enantiomer of a chiral molecule over the other. [] (S)-2-(4-Methylphenyl)propionic acid exists as two enantiomers – (R) and (S) forms – which have identical physical properties but can exhibit different biological activities. The research paper focuses on using Novozym 435, a lipase enzyme, to selectively esterify the (S)-enantiomer of 2-(4-Methylphenyl)propionic acid. [] This enzymatic approach allows for the production of enantiomerically pure (S)-2-(4-Methylphenyl)propionic acid esters, which are valuable building blocks for pharmaceuticals and other fine chemicals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


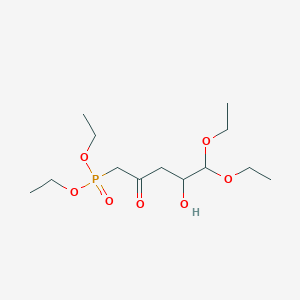
![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)
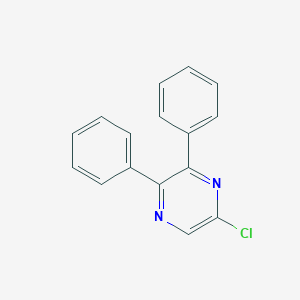
![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
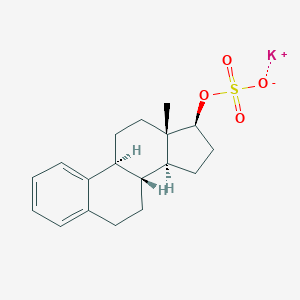

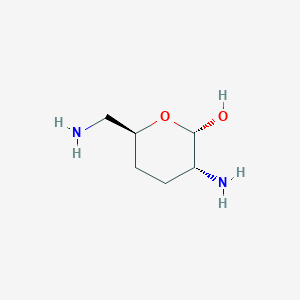
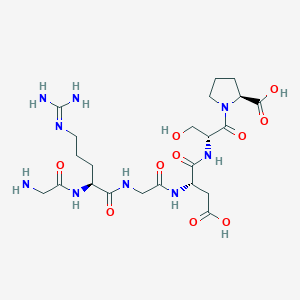
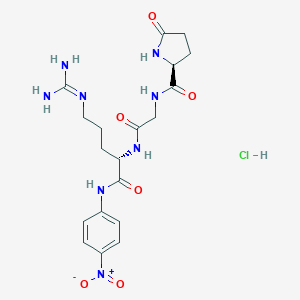
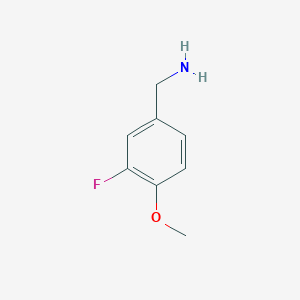
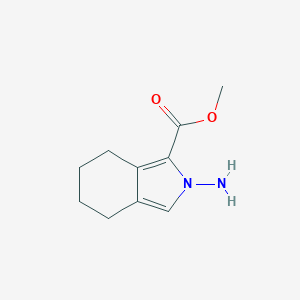
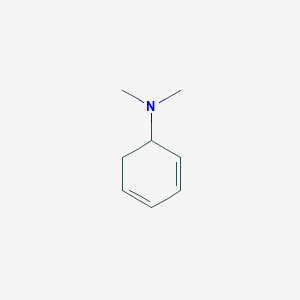
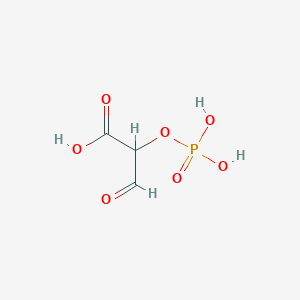
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)
